2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide
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Overview
Description
2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE typically involves multi-step reactions starting from commercially available substrates. One common method involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are often used to enhance yield and reduce reaction times . Catalytic methods, including the use of non-toxic catalysts like scandium triflate, are also preferred to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Mechanism of Action
The mechanism of action of 2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-AMINOBENZOTHIAZOLE: Known for its antimicrobial and antiviral properties.
2-METHOXY-5-NITROBENZOTHIAZOLE: Exhibits similar biological activities but differs in its substitution pattern.
Uniqueness
2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE is unique due to its dual benzothiazole structure, which enhances its biological activity and allows for diverse chemical modifications .
Properties
Molecular Formula |
C24H19N5O4S4 |
---|---|
Molecular Weight |
569.7 g/mol |
IUPAC Name |
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C24H19N5O4S4/c1-33-19-7-4-16(29(31)32)8-13(19)11-34-23-28-18-6-3-15(10-21(18)37-23)26-22(30)12-35-24-27-17-5-2-14(25)9-20(17)36-24/h2-10H,11-12,25H2,1H3,(H,26,30) |
InChI Key |
PWZJRNAVGUKOCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NC5=C(S4)C=C(C=C5)N |
Origin of Product |
United States |
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